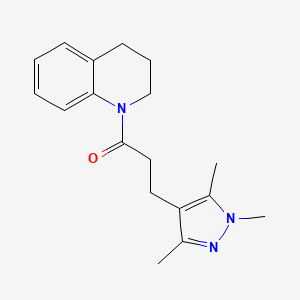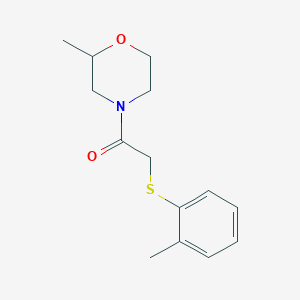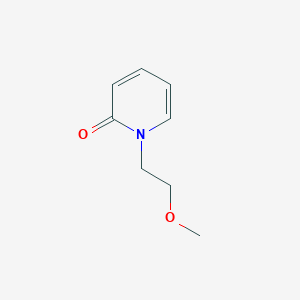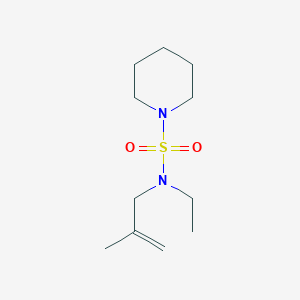
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine is a chemical compound that has garnered significant attention in the field of scientific research. It is a pyrimidine derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,6-dimethylpyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help to protect cells from damage caused by free radicals. In addition, it has been shown to have a positive effect on memory and cognitive function. It also has antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-2,6-dimethylpyrimidin-4-amine in lab experiments is its ability to inhibit various enzymes and proteins involved in the development and progression of diseases. This makes it a valuable tool for studying the mechanisms of disease and developing new drugs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2,6-dimethylpyrimidin-4-amine. One potential area of research is the development of new drugs based on its antitumor, antiviral, and anti-inflammatory properties. Another area of research is the study of its effects on memory and cognitive function, which could lead to the development of new treatments for cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2,6-dimethylpyrimidin-4-amine involves a multi-step process. The first step involves the reaction of cyclopentanone with ethyl acetoacetate to form cyclopentanone ethyl acetal. This intermediate is then reacted with 2,6-dimethylpyrimidin-4-amine to form this compound. The final product is obtained after purification using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. In addition, it has been demonstrated to have a positive effect on memory and cognitive function. These properties make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-cyclopentyl-2,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-7-11(13-9(2)12-8)14-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAYWIGAQHFSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)



![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)






